Poly(ethylene glycol) bis(carboxymethyl) ether

Übersicht

Beschreibung

Poly(ethylene glycol) bis(carboxymethyl) ether, also known as Polyethylene glycol 250 diacid or Polyglycol 250 diacid, is a high molecular weight polyether carboxylic amide . It has bifunctional carboxylic acid end groups . This product is an amide of polyethylene glycol and bis(carboxymethyl) ether, which has been shown to be used as an extracellular corrosion inhibitor .

Molecular Structure Analysis

The linear formula of Poly(ethylene glycol) bis(carboxymethyl) ether is HOOCCH2(OCH2CH2)nOCH2COOH . The molecule has carboxylic acid groups at both ends .Chemical Reactions Analysis

Poly(ethylene glycol) bis(carboxymethyl) ether is a cross-linking reagent and is amine reactive . It can form mono-, di- and polyesters, ethers, amines and acetals .Physical And Chemical Properties Analysis

Poly(ethylene glycol) bis(carboxymethyl) ether is a viscous liquid . It has an average molecular weight (Mn) of 250 . The density is 1.302 g/mL at 25 °C . The refractive index is n20/D 1.454 .Wissenschaftliche Forschungsanwendungen

Structural and Spectroscopic Properties Study

Ethane-1,2-diol, also known as ethylene glycol, and its derivatives have been studied for their structural and spectroscopic properties . These studies provide insights into the conformation and interactions of these molecules, which can be useful in various fields such as materials science and pharmaceuticals .

Use in Engineering and Biology

Ethylene glycol is used in engineering and biology for a variety of applications. It acts as a coolant, an antifreeze, an anti-icing agent in gas pipelines, de-icing solutions for vehicles and runways of airports, and a cryo-protectant .

Synthesis of Polymers and Pharmaceuticals

Ethylene glycol finds widespread application in the synthesis of many polymers and pharmaceuticals . It is a key ingredient in the production of polyesters, resins, and other polymers.

Use as a Plasticizer

Poly(ethylene glycol) bis(carboxymethyl) ether may be used as a plasticizer . Plasticizers are additives that increase the plasticity or decrease the viscosity of a material.

Hydrogel Fabrication

Poly(ethylene glycol) bis(carboxymethyl) ether is used in the fabrication of hydrogels, including 2D and 3D scaffolds for tissue culture . The degradable linkages also enable a variety of applications for the release of therapeutic agents .

Theranostic Applications

Poly(ethylene glycol) bis(carboxymethyl) ether has been used in the fabrication of theranostic nanocomplexes for simultaneous MRI diagnosis and therapy of renal carcinoma . This involves co-encapsulating an MRI nano-contrast agent and an anticancer drug within the polymer.

Use as an Acylating Agent

Polyethylene glycol diacid 600 can be used as an acylating agent . Acylating agents are compounds that introduce an acyl group into another molecule in organic chemistry.

Surface Modification of Nanocrystals

Polyethylene glycol diacid 600 is used as a hydrophilic ligand in the surface modification of lanthanide co-doped NaYF4 nanocrystals via ligand exchange reaction to impart the water solubility of the nanocrystals .

Wirkmechanismus

Target of Action

Ethane-1,2-diol;2-hydroxyacetic acid, also known as Poly(ethylene glycol) bis(carboxymethyl) ether or Poly(ethylene glycol) diacid, primarily targets vicinal glycols . These are organic compounds that contain two hydroxyl groups on adjacent carbon atoms .

Mode of Action

The interaction of Ethane-1,2-diol;2-hydroxyacetic acid with its targets involves the cleavage of vicinal glycols to aldehydes and ketones . This process is facilitated by the action of lead tetraacetate or periodic acid . The cleavage of the carbon-carbon single bond in vicinal glycols is an important chemical transformation .

Biochemical Pathways

The cleavage of vicinal glycols by Ethane-1,2-diol;2-hydroxyacetic acid affects the biochemical pathways involving these compounds . The resulting aldehydes and ketones play crucial roles in various biochemical processes, including energy production and the synthesis of other important biomolecules .

Pharmacokinetics

It is known that the compound has a molecular weight of 13812 , which may influence its absorption, distribution, metabolism, and excretion

Result of Action

The molecular and cellular effects of Ethane-1,2-diol;2-hydroxyacetic acid’s action primarily involve the transformation of vicinal glycols into aldehydes and ketones . These products can participate in various biochemical reactions, contributing to the overall metabolic activities within the cell .

Action Environment

The action, efficacy, and stability of Ethane-1,2-diol;2-hydroxyacetic acid can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH and temperature of its environment . Additionally, the presence of other chemicals can also impact the compound’s action.

Eigenschaften

IUPAC Name |

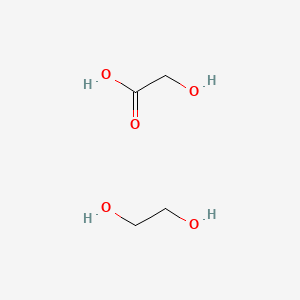

ethane-1,2-diol;2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O3.C2H6O2/c3-1-2(4)5;3-1-2-4/h3H,1H2,(H,4,5);3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUIEBOFAKRNDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)O.C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39927-08-7 | |

| Record name | Polyethylene glycol, bis(carboxymethyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

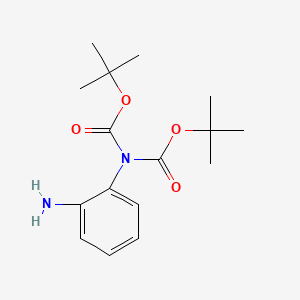

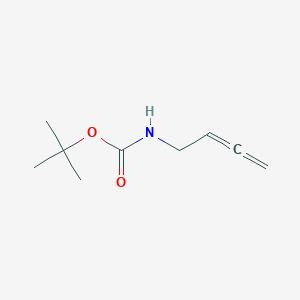

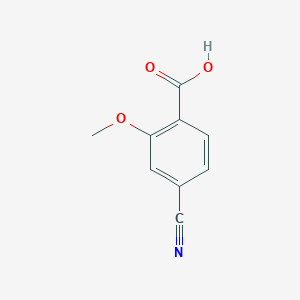

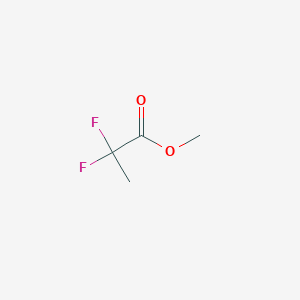

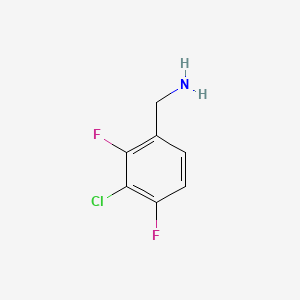

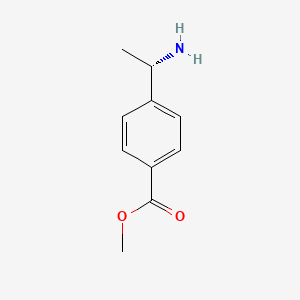

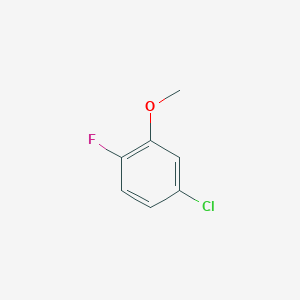

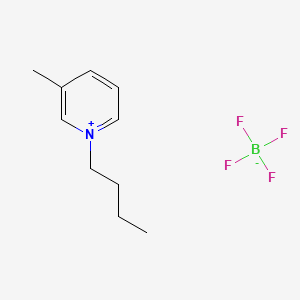

Synthesis routes and methods

Procedure details

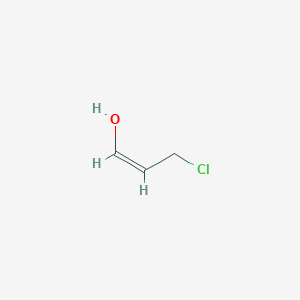

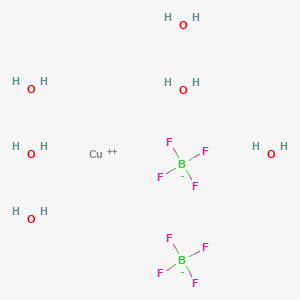

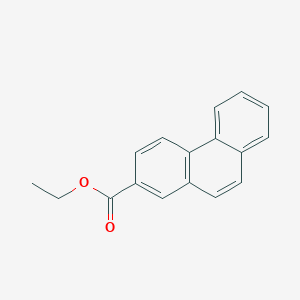

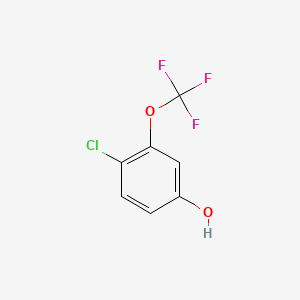

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1591553.png)